Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Description

The exact mass of the compound (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

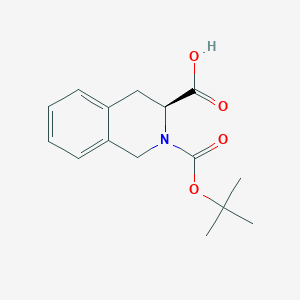

2D Structure

Properties

CAS No. |

78879-20-6 |

|---|---|

Molecular Formula |

C15H18NO4- |

Molecular Weight |

276.31 g/mol |

IUPAC Name |

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1/t12-/m0/s1 |

InChI Key |

HFPVZPNLMJDJFB-LBPRGKRZSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O |

Pictograms |

Irritant |

Synonyms |

78879-20-6; (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Boc-Tic-OH; MLS000080285; (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (S)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; SMR000038109; (3S)-2-tert-butoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylicacid; Boc-L-Tic-OH; (3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylicacid; (S)-(+)-2-(tertButoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylicacid; (3S)-2-[(tert-butyl)oxycarbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; AC1LDAWA; AC1Q1MXR; Maybridge1_008840; N-Boc-L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; SCHEMBL66871; 15504_ALDRICH; cid_664088; CHEMBL1505896; STOCK4S-56261; 15504_FLUKA; BDBM93566; CTK7G2687 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, a conformationally constrained analog of phenylalanine, is a pivotal building block in contemporary medicinal chemistry and peptide science. Its rigid structure offers a unique scaffold for the design of peptidomimetics and small molecule therapeutics with enhanced metabolic stability and receptor-binding affinity. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and synthesis of this compound. Furthermore, it delves into its significant applications in drug discovery, with a particular focus on its role in the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, and its utility in solid-phase peptide synthesis. Detailed experimental protocols and a visualization of the PPARγ signaling pathway are included to facilitate its practical application in a research and development setting.

Core Properties

This compound, also known by its synonyms Boc-L-Tic-OH and (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₉NO₄ | [1] |

| Molecular Weight | 277.31 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 125 - 132 °C | [1][2] |

| Optical Rotation | [α]²⁰/D = +18 ± 2° (c=1 in MeOH) | [1] |

| CAS Number | 78879-20-6 | [1] |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Data (CDCl₃):

-

Aromatic Protons (4H): δ 7.0-7.3 ppm

-

CH₂-N (2H): δ 4.5-4.8 ppm

-

CH-COOH (1H): δ 4.9-5.2 ppm

-

CH₂-Ar (2H): δ 2.9-3.3 ppm

-

Boc (9H): δ 1.4-1.5 ppm (s)

¹³C NMR (Nuclear Magnetic Resonance) Data (CDCl₃):

Similarly, specific citable peak data is elusive in the aggregated search results. Expected chemical shifts are:

-

C=O (Carboxylic Acid): ~175 ppm

-

C=O (Boc): ~155 ppm

-

Aromatic Carbons: ~126-135 ppm

-

C(CH₃)₃ (Boc): ~80 ppm

-

CH-COOH: ~55 ppm

-

CH₂-N: ~45 ppm

-

CH₂-Ar: ~30 ppm

-

C(CH₃)₃ (Boc): ~28 ppm

FT-IR (Fourier-Transform Infrared) Spectroscopy Data:

Characteristic absorption bands for the functional groups present in the molecule include:

-

O-H (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹

-

C=O (Carboxylic Acid): ~1710 cm⁻¹

-

C=O (Boc): ~1690 cm⁻¹

-

C-H (Aromatic): ~3000-3100 cm⁻¹

-

C-H (Aliphatic): ~2850-2980 cm⁻¹

Mass Spectrometry (MS) Data:

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated form [M+H]⁺ or deprotonated form [M-H]⁻. A common fragmentation pattern for Boc-protected amino acids involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][4]

Solubility Data

Boc-protected amino acids generally exhibit good solubility in common organic solvents used in peptide synthesis.

| Solvent | Solubility |

| N,N-Dimethylformamide (DMF) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Methanol (MeOH) | Soluble |

| Water | Sparingly soluble |

Synthesis and Purification

The primary route for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, L-phenylalanine serves as the chiral starting material.

Experimental Protocol: Synthesis

Step 1: Pictet-Spengler Reaction to form (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

-

To a solution of L-phenylalanine in an aqueous acidic medium (e.g., hydrochloric acid or hydrobromic acid), add formaldehyde (often in the form of an aqueous solution or as paraformaldehyde).[5][6]

-

Heat the reaction mixture to facilitate the condensation and cyclization. The reaction temperature and time can vary depending on the specific acid and concentration used, but typically ranges from refluxing for several hours.[7][8]

-

Upon completion, cool the reaction mixture to induce precipitation of the hydrohalide salt of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

-

Collect the precipitate by filtration and wash with a cold solvent to remove impurities.

-

Neutralize the salt with a suitable base (e.g., sodium hydroxide or triethylamine) to obtain the free amino acid.

Step 2: Boc Protection

-

Dissolve the (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

-

To the resulting solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature and pH.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. Acidify the aqueous layer to precipitate the Boc-protected product.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate/hexanes or isopropanol/water).

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a crucial technique to determine the enantiomeric purity of the final product.

-

Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin or Ristocetin A), is often effective for the separation of N-blocked amino acids.

-

Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or ethanol) and a buffer (e.g., ammonium acetate or ammonium trifluoroacetate) is typically used. The exact composition may need to be optimized for baseline separation.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is commonly employed.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool in the design and synthesis of novel therapeutic agents.

Role as a Constrained Phenylalanine Analog

In peptide-based drug design, the incorporation of conformationally restricted amino acid analogs is a widely used strategy to enhance biological activity, selectivity, and metabolic stability. This compound serves as a constrained analog of phenylalanine, where the side chain is cyclized back to the amino group. This rigidity can lock the peptide backbone into a specific conformation that is favorable for binding to its biological target.

Application in the Development of PPARγ Agonists

Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a nuclear receptor that plays a critical role in the regulation of adipogenesis, glucose metabolism, and inflammation.[9][10] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[11]

The activation of PPARγ by an agonist initiates a cascade of events leading to the regulation of target gene expression.

In the absence of a ligand, PPARγ is associated with a co-repressor complex, which inhibits gene transcription.[1][2] Upon binding of an agonist, such as a derivative of this compound, PPARγ undergoes a conformational change. This leads to the dissociation of the co-repressor and the recruitment of a co-activator complex.[12][13] PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[9][14] This binding initiates the transcription of genes involved in adipogenesis (fat cell differentiation), glucose uptake (e.g., GLUT4), and the reduction of inflammation.[9][15]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis, a widely used method for the chemical synthesis of peptides.

Experimental Workflow for Boc-SPPS

The following diagram illustrates the general workflow for incorporating an amino acid, such as Boc-(3S)-Tic-OH, into a growing peptide chain using Boc-SPPS.

Detailed Protocol for a Single Coupling Cycle

-

Resin Swelling: The solid support (e.g., Merrifield or PAM resin) with the growing peptide chain is swelled in a suitable solvent like dichloromethane (DCM).[16]

-

Boc Deprotection: The N-terminal Boc protecting group is removed by treatment with a moderately strong acid, typically a solution of 50% trifluoroacetic acid (TFA) in DCM.[16][17] This exposes the free amine for the next coupling step.

-

Washing: The resin is thoroughly washed with DCM and then a neutralizing solvent like isopropanol to remove residual acid and byproducts.

-

Neutralization: The protonated amine is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), in DCM to generate the free amine.

-

Coupling: The carboxylic acid of this compound is activated in situ using a coupling reagent (e.g., HBTU/HOBt or DCC) and then added to the resin-bound peptide. The coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative method like the Kaiser test.

-

Washing: The resin is washed extensively with the coupling solvent (e.g., DMF) and then DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Conclusion

This compound is a versatile and valuable chiral building block for researchers in medicinal chemistry and drug development. Its constrained conformational flexibility makes it an excellent tool for the design of peptidomimetics with improved pharmacological properties. Its utility in the synthesis of PPARγ agonists highlights its potential in the development of therapeutics for metabolic diseases. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in a variety of research and development applications.

References

- 1. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corepressors selectively control the transcriptional activity of PPARγ in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Pictet-Spengler_reaction [chemeurope.com]

- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids (1983) | George V. Garner | 34 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]

- 16. benchchem.com [benchchem.com]

- 17. chempep.com [chempep.com]

An In-Depth Technical Guide to the Synthesis of (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process: an initial Pictet-Spengler reaction to form the core tetrahydroisoquinoline structure, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Synthesis Overview

The synthesis commences with the acid-catalyzed cyclization of L-phenylalanine with formaldehyde, a classic Pictet-Spengler reaction, to yield (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The subsequent step involves the protection of the secondary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to afford the final product.

Caption: Overall synthetic workflow.

Step 1: Pictet-Spengler Reaction for (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

The initial and key step in the synthesis is the Pictet-Spengler reaction. This reaction facilitates the cyclization of a β-arylethylamine, in this case, L-phenylalanine, with an aldehyde, formaldehyde, under acidic conditions to form a tetrahydroisoquinoline.[1][2] The use of the chiral starting material, L-phenylalanine, directly leads to the desired (S)-enantiomer of the product. An improved method for this transformation involves the use of hydrobromic acid at elevated temperatures.[3]

Experimental Protocol

A detailed experimental protocol for this step is outlined in patent literature.[3]

-

Reaction Setup: L-phenylalanine is reacted with formaldehyde in the presence of hydrobromic acid.

-

Heating: The reaction mixture is heated to a temperature ranging from 70°C to 90°C.

-

Precipitation: Upon cooling the reaction mixture, the hydrobromide salt of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid precipitates.

-

Isolation: The precipitate is collected by filtration.

-

Neutralization: The isolated hydrobromide salt is then neutralized with a suitable base to yield the free amino acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | L-Phenylalanine | [3] |

| Reagents | Formaldehyde, Hydrobromic Acid | [3] |

| Temperature | 70-90 °C | [3] |

| Product Form | Initially as hydrobromide salt | [3] |

Step 2: N-Boc Protection

The second step involves the protection of the secondary amine of the tetrahydroisoquinoline ring with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[4] This protection strategy is widely used in peptide synthesis due to the stability of the Boc group under various conditions and its straightforward removal under acidic conditions.[5]

Caption: N-Boc protection workflow.

Experimental Protocol

The following is a detailed protocol for the N-Boc protection of an amino acid, which can be adapted for (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

-

Dissolution: Dissolve (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or THF) and an aqueous solution of a base (e.g., 1N sodium hydroxide).[6]

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The reaction is stirred overnight. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar solvent (e.g., pentane or diethyl ether) to remove any unreacted Boc anhydride.

-

The aqueous layer is then acidified to a pH of 2-3 with an acid such as potassium bisulfate or dilute hydrochloric acid. This will precipitate the N-Boc protected product.

-

The product is then extracted with an organic solvent like ethyl acetate.

-

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data for a Representative N-Boc Protection

The following table provides representative quantitative data for the N-Boc protection of L-phenylalanine, which serves as a model for the protection of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[7]

| Parameter | Value |

| L-Phenylalanine | 1 mole |

| Di-tert-butyl dicarbonate | 1 mole |

| Sodium Hydroxide | 1.1 moles |

| Solvent | Water/tert-butyl alcohol |

| Reaction Time | Overnight |

| Yield | 78-87% |

Conclusion

The synthesis of (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a robust and well-documented process. The key steps, the Pictet-Spengler reaction and N-Boc protection, utilize readily available starting materials and reagents. This guide provides the fundamental experimental framework and quantitative data necessary for researchers and professionals in the field of drug discovery and development to successfully synthesize this important chiral intermediate. The provided diagrams offer a clear visualization of the synthetic pathway and workflow, aiding in the practical application of these methods.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Di-tert-butyl dicarbonate: a versatile carboxylating reagent_Chemicalbook [chemicalbook.com]

- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. (3S)-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C15H19NO4 | CID 664088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide to Boc-L-Tic-OH: A Key Building Block for Conformationally Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-L-Tic-OH), a valuable synthetic building block used in the development of structurally constrained peptides with significant therapeutic potential. This document details its chemical structure, physicochemical properties, and its critical role in synthesizing bioactive peptides, particularly in the field of opioid receptor modulation.

Chemical Structure and Physicochemical Properties

Boc-L-Tic-OH is a derivative of the non-proteinogenic amino acid L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic), where the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental to its application in standard solid-phase peptide synthesis (SPPS).

Chemical Structure:

-

IUPAC Name: (3S)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[1]

The rigid bicyclic structure of the tetrahydroisoquinoline core imparts significant conformational constraints on peptides into which it is incorporated. This pre-organization can lead to enhanced receptor binding affinity, selectivity, and metabolic stability compared to peptides containing more flexible amino acid residues.

Physicochemical Data:

A summary of the key physicochemical properties of Boc-L-Tic-OH is provided in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white solid | [5] |

| Melting Point | 125-126.5 °C | [5] |

| Optical Activity | [α]20/D +19.0 ± 1.5°, c = 0.7% in methanol | [2][5] |

| Solubility | Soluble in methanol | [2][5] |

| Storage Temperature | 2-8°C | [2][5] |

Role in Drug Development: Opioid Receptor Modulation

The incorporation of the Tic moiety, facilitated by the use of Boc-L-Tic-OH, has been a particularly fruitful strategy in the design of potent and selective opioid receptor ligands. The constrained nature of Tic helps to lock the peptide backbone into a conformation that is favorable for receptor binding.

A prominent example is the development of the delta-opioid receptor antagonist TIPP (H-Tyr-Tic -Phe-Phe-OH) and its analogs. These peptides have demonstrated high affinity and exceptional selectivity for the delta-opioid receptor. Further research on the Dmt-Tic pharmacophore (where Dmt is 2',6'-dimethyl-L-tyrosine) has shown that modifications to the peptide sequence can convert a potent delta-antagonist into a potent delta-agonist or a ligand with mixed µ-agonist/delta-antagonist properties. This highlights the power of using constrained residues like Tic to fine-tune the pharmacological profile of a peptide.

Signaling Pathway of Opioid Receptors

Peptides containing the Tic residue, such as TIPP and its analogs, exert their effects by modulating the signaling of G-protein coupled receptors (GPCRs), specifically the opioid receptors (mu, delta, and kappa). The binding of these peptides to an opioid receptor initiates an intracellular signaling cascade. As antagonists, they block the receptor and prevent its activation by endogenous or exogenous agonists. As agonists, they activate the receptor.

The canonical signaling pathway for Gi/o-coupled opioid receptors, such as the delta-opioid receptor, is depicted below.

Opioid Receptor Signaling Cascade. This diagram illustrates the G-protein coupled signaling pathway activated by an opioid receptor agonist. Antagonists containing Boc-L-Tic-OH would block this pathway.

Experimental Protocols: Incorporation of Boc-L-Tic-OH in SPPS

The incorporation of Boc-L-Tic-OH into a peptide sequence follows the general principles of Boc-based solid-phase peptide synthesis. However, due to its sterically hindered nature, special considerations for the coupling step are recommended to ensure high efficiency.

General Workflow for Boc-SPPS

The following diagram outlines the cyclical process of adding an amino acid residue using Boc chemistry.

General Boc-SPPS Cycle. This workflow illustrates the key steps for elongating a peptide chain on a solid support using Boc-protected amino acids.

Detailed Protocol for a Single Coupling Cycle of Boc-L-Tic-OH

This protocol is intended as a general guideline and may require optimization based on the specific peptide sequence and resin used.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Tic-OH

-

Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxide hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of peptide synthesis grade

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization solution: 10% DIEA in DMF

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Kaiser test kit for monitoring coupling completion

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 1-2 minutes.

-

Drain the solution.

-

Add fresh deprotection solution and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

-

-

Neutralization:

-

Add the neutralization solution (10% DIEA in DMF) to the resin and agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DMF (3x).

-

-

Coupling of Boc-L-Tic-OH:

-

Pre-activation: In a separate vessel, dissolve Boc-L-Tic-OH (2-4 equivalents relative to resin loading) and HBTU or HATU (1.95-3.9 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the pre-activated Boc-L-Tic-OH solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature. Due to the sterically hindered nature of Boc-L-Tic-OH, an extended coupling time of 2-4 hours or even a double coupling (repeating the coupling step) may be necessary for complete reaction.

-

-

Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and the completion of the coupling reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Conclusion

Boc-L-Tic-OH is a pivotal building block for the synthesis of conformationally constrained peptides. Its rigid structure is instrumental in designing peptides with enhanced biological activity and selectivity, particularly demonstrated in the field of opioid receptor modulation. The experimental protocols provided, with special consideration for the coupling of this sterically hindered amino acid, offer a practical guide for its successful incorporation into peptide chains. The understanding of its impact on peptide structure and the resulting modulation of signaling pathways, such as the opioid receptor cascade, underscores its importance for researchers and professionals in drug discovery and development.

References

- 1. TIPP[psi]: a highly potent and stable pseudopeptide delta opioid receptor antagonist with extraordinary delta selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Dmt-Tic pharmacophore: conversion of a potent delta-opioid receptor antagonist into a potent delta agonist and ligands with mixed properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Tic-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-Butoxycarbonyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH). It is an essential resource for researchers, scientists, and drug development professionals working with this conformationally constrained amino acid analog. This document details its core properties, provides experimental protocols for its use, and explores its significance in the design of biologically active peptides.

Core Physical and Chemical Properties

Boc-Tic-OH is a derivative of the unnatural amino acid L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is widely employed in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during peptide chain elongation. The rigid structure of the Tic moiety makes it a valuable building block for introducing conformational constraints into peptides, thereby influencing their secondary structure and biological activity.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Boc-L-Tic-OH. It is important to note that while some data are readily available from commercial suppliers, specific quantitative values for properties like melting point and solubility can vary and may require experimental determination for specific applications.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₁₉NO₄ | [2] |

| Molecular Weight | 277.32 g/mol | [2] |

| CAS Number | 78879-20-6 | [2] |

| Appearance | White to off-white solid | [3] |

| Optical Activity | [α]²⁰/D +19.0 ± 1.5°, c = 0.7% in methanol | |

| Melting Point | Data not consistently available. Experimental determination is recommended. | |

| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and Chloroform. Quantitative data is not readily available. | [4] |

| Storage Temperature | 2-8°C |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of Boc-Tic-OH. While specific spectra are often provided with purchased material, typical chemical shifts observed in ¹H and ¹³C NMR are outlined below.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of Boc-Tic-OH will exhibit characteristic signals for the protons of the tetrahydroisoquinoline ring system, the Boc protecting group, and the carboxylic acid. The aromatic protons typically appear in the downfield region (around 7.0-7.5 ppm). The protons of the tetrahydroisoquinoline core will show complex splitting patterns in the aliphatic region. The nine equivalent protons of the tert-butyl group will present as a sharp singlet around 1.4 ppm.[5][6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals include those for the carbonyl carbons of the Boc group and the carboxylic acid (typically in the range of 155-175 ppm), the aromatic carbons (around 125-140 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the aliphatic carbons of the tetrahydroisoquinoline ring and the methyl groups of the Boc protector.[7][8][9]

Experimental Protocols

The following sections provide detailed methodologies for the Boc protection of L-Tic-OH and the subsequent use of Boc-L-Tic-OH in solid-phase peptide synthesis. These protocols are based on established procedures for Boc-amino acids and can be adapted for specific research needs.

Boc Protection of L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (L-Tic-OH)

This protocol describes the introduction of the Boc protecting group onto the nitrogen of L-Tic-OH.

Materials:

-

L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (L-Tic-OH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane and Water (or another suitable solvent system)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Suspend L-Tic-OH in a mixture of dioxane and water (e.g., 2:1 v/v).

-

Base Addition: Add triethylamine (approximately 2-3 equivalents) or sodium bicarbonate to the suspension to deprotonate the amino group.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

-

Add water to the residue and wash with a nonpolar solvent like hexane to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Tic-OH.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Caption: Workflow for the Boc protection of L-Tic-OH.

Coupling of Boc-L-Tic-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating Boc-L-Tic-OH into a growing peptide chain on a solid support using standard Boc-SPPS chemistry.[10][11]

Materials:

-

N-terminally deprotected peptide-resin

-

Boc-L-Tic-OH

-

Coupling reagents (e.g., HBTU/HOBt or HATU)[12]

-

N,N'-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution in DMF (for Fmoc-SPPS deprotection, if applicable in an orthogonal strategy)

-

Trifluoroacetic acid (TFA) solution in DCM (for Boc-SPPS deprotection)

-

SPPS reaction vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for at least 30 minutes.

-

Nα-Deprotection:

-

For Boc-SPPS: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash), followed by a 20-30 minute treatment with fresh deprotection solution.

-

Wash the resin thoroughly with DCM, isopropanol, and then DMF.

-

-

Neutralization: Neutralize the resulting ammonium salt on the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes. Wash the resin with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-L-Tic-OH (2-4 equivalents) and the coupling reagents (e.g., HBTU/HOBt or HATU, 2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

-

Add the activated Boc-L-Tic-OH solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, neutralization, and coupling cycle is repeated for each subsequent amino acid in the peptide sequence.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Biological Significance and Signaling Pathways

The incorporation of Boc-Tic-OH into peptide sequences is a powerful strategy to enhance their biological activity. The constrained tetrahydroisoquinoline ring system of Tic restricts the conformational freedom of the peptide backbone, often inducing the formation of β-turns. This pre-organization of the peptide into a bioactive conformation can lead to increased receptor binding affinity and selectivity.

A prominent area of application for Tic-containing peptides is in the development of potent and selective ligands for opioid receptors. For instance, the replacement of proline with Tic in endomorphin-2, an endogenous μ-opioid receptor agonist, has been shown to significantly increase its binding affinity.[13]

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, such as a Tic-containing peptide, the receptor activates intracellular signaling cascades that ultimately lead to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia and other physiological effects.[14][15][16][17][18]

Caption: Simplified opioid receptor signaling pathway.

Safety Information

As with all laboratory chemicals, Boc-Tic-OH should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Conclusion

Boc-Tic-OH is a valuable and versatile building block in peptide chemistry. Its unique structural features allow for the introduction of conformational constraints, which can significantly enhance the biological activity of synthetic peptides. This technical guide has provided a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application, and an insight into its biological significance. The information presented herein will aid researchers in the effective utilization of Boc-Tic-OH for the design and synthesis of novel peptide-based therapeutics.

References

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Boc-Tic-OH = 97.0 TLC 78879-20-6 [sigmaaldrich.com]

- 3. Boc- D -Tic-OH = 97 115962-35-1 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. bhu.ac.in [bhu.ac.in]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. benchchem.com [benchchem.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. Endomorphin-2 - Wikipedia [en.wikipedia.org]

- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]

- 18. Opioid receptor - Wikipedia [en.wikipedia.org]

Characterization of Boc-(3S)-Tic-OH: A Technical Guide to its Spectroscopic Data

For researchers, scientists, and professionals in drug development, the precise characterization of chiral building blocks like Boc-(3S)-Tic-OH (N-Boc-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is fundamental for ensuring the quality and success of synthetic endeavors. This technical guide provides a comprehensive overview of the spectroscopic data integral to the verification of its structure and purity, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The structural integrity of Boc-(3S)-Tic-OH is confirmed through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The following tables summarize the characteristic chemical shifts (δ) in parts per million (ppm) and infrared absorption bands (ν) in wavenumbers (cm⁻¹).

Table 1: ¹H NMR Spectroscopic Data for Boc-(3S)-Tic-OH

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.10 - 7.25 | m | 4H |

| CH (α-proton) | ~4.95 | m | 1H |

| CH₂ (benzyl) | 4.60 - 4.80 | m | 2H |

| CH₂ (β-protons) | 3.10 - 3.30 | m | 2H |

| C(CH₃)₃ (Boc) | 1.45 | s | 9H |

| COOH | > 10.0 | br s | 1H |

Note: Chemical shifts are referenced to a standard solvent signal and may exhibit slight variations depending on the solvent and concentration used.

Table 2: ¹³C NMR Spectroscopic Data for Boc-(3S)-Tic-OH

| Carbon | Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | ~175 |

| C=O (Boc) | ~155 |

| Aromatic (C₆H₄) | 125 - 135 |

| C(CH₃)₃ (Boc, quaternary) | ~80 |

| CH (α-carbon) | ~55 |

| CH₂ (benzyl) | ~45 |

| CH₂ (β-carbon) | ~30 |

| C(CH₃)₃ (Boc, methyls) | ~28 |

Table 3: FT-IR Spectroscopic Data for Boc-(3S)-Tic-OH

| Functional Group | Absorption Range (ν) cm⁻¹ | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2980 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=O (Boc) | 1680-1700 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-O (Carboxylic Acid/Boc) | 1160-1250 | Strong |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of Boc-(3S)-Tic-OH.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of Scans: 16

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Standard 90° pulse

-

Temperature: 298 K

-

-

Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Data Acquisition:

-

Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

-

Parameters:

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds

-

Decoupling: Proton-decoupled.

-

Temperature: 298 K

-

-

Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid Boc-(3S)-Tic-OH sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

2. Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

3. Data Processing:

-

The instrument software automatically performs the Fourier transform and can be used for baseline correction and peak picking.

Visualization of Experimental Workflow

The general workflow for the characterization of Boc-(3S)-Tic-OH involves synthesis, purification, and subsequent spectroscopic analysis to confirm its identity and purity.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

The Role of Boc-(3S)-Tic-OH as a Constrained Phenylalanine Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acids is a paramount strategy for the development of potent, selective, and metabolically stable therapeutic agents. Among these, Boc-(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-(3S)-Tic-OH) has emerged as a important building block, serving as a constrained analog of phenylalanine. This technical guide provides a comprehensive overview of the role of Boc-(3S)-Tic-OH in peptidomimetic and drug design. It delves into the conformational implications of its incorporation, presents comparative biological activity data, details experimental protocols for its use in peptide synthesis and relevant bioassays, and visualizes key workflows and signaling pathways. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel peptide-based therapeutics.

Introduction: The Rationale for Conformational Constraint

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their native forms often suffer from limitations such as low metabolic stability due to enzymatic degradation, poor bioavailability, and a lack of receptor selectivity. A powerful strategy to overcome these hurdles is the incorporation of unnatural, conformationally constrained amino acids.[1][2][3] By restricting the rotational freedom of the peptide backbone and side chains, these analogs can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor.[1] This can lead to significant enhancements in binding affinity, selectivity, and in vivo efficacy.[4]

Boc-(3S)-Tic-OH, a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), serves as a rigid scaffold that mimics the structure of phenylalanine. The tetrahydroisoquinoline ring system severely restricts the chi (χ) and phi (φ) dihedral angles, thereby inducing specific secondary structures like β-turns and helical conformations within peptides.[5] This guide will explore the multifaceted role of this valuable synthetic building block.

Boc-(3S)-Tic-OH: A Constrained Phenylalanine Analog

Boc-(3S)-Tic-OH is a protected form of the (S)-enantiomer of Tic, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains. The Boc group is stable under a variety of conditions but can be readily removed with moderate acid, such as trifluoroacetic acid (TFA), enabling the elongation of the peptide.

The key feature of Tic is its fusion of the phenylalanine side-chain to the peptide backbone, creating a bicyclic structure. This conformational rigidity has profound implications for the structure and function of peptides into which it is incorporated.

Impact on Peptide Conformation and Biological Activity: A Quantitative Perspective

The incorporation of Tic into a peptide sequence can dramatically alter its pharmacological profile. The constrained nature of the Tic residue can lead to a significant increase in receptor affinity and selectivity. While direct comparative data for the (3S)-isomer versus L-phenylalanine is often embedded within broader structure-activity relationship (SAR) studies, compelling evidence for the impact of Tic can be found in the literature.

For instance, in the development of apelin receptor (APJ) agonists, the substitution of the C-terminal phenylalanine in Apelin-13 with L-Tic resulted in a slight decrease in binding affinity. However, the incorporation of the D-Tic diastereomer led to a remarkable 10-fold increase in binding affinity, highlighting the profound and stereospecific influence of this constrained analog.[6]

Table 1: Comparative Binding Affinities of Apelin-13 Analogs at the Apelin Receptor [6]

| Peptide Analog | Ki (nM) |

| Apelin-13 (Native) | 0.7 |

| Apelin-13 with L-Tic at position 13 | 1.1 |

| Apelin-13 with D-Tic at position 13 | 0.07 |

Note: Data is presented as the mean of three experiments.

In the realm of opioid receptor ligands, the tetrapeptide TIPP (Tyr-Tic-Phe-Phe) and its analogs have been extensively studied. While much of the early work focused on the D-Tic isomer, these studies consistently demonstrate that the conformational constraint imposed by the Tic residue is a key determinant of receptor selectivity, particularly for the δ-opioid receptor.[1][5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-(3S)-Tic-OH

The following is a general protocol for the manual solid-phase synthesis of a peptide containing Boc-(3S)-Tic-OH using Boc chemistry.

Materials:

-

Merrifield or MBHA resin

-

Boc-protected amino acids, including Boc-(3S)-Tic-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Workflow for a Single Coupling Cycle:

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Detailed Protocol:

-

Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with a solution of 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine by treating the resin with a 10% solution of DIEA in DCM for 10 minutes.

-

Washing: Wash the resin with DCM (3x) and DMF (3x).

-

Coupling of Boc-(3S)-Tic-OH:

-

In a separate vessel, dissolve Boc-(3S)-Tic-OH (2-3 equivalents relative to the resin substitution), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) to the activation mixture and agitate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The coupling of the sterically hindered Boc-(3S)-Tic-OH may require a longer reaction time or a second coupling.

-

Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the sequence.

-

Final Cleavage: After the final amino acid has been coupled, wash and dry the peptide-resin. Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA with appropriate scavengers.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a Tic-containing peptide for its target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., opioid or cholecystokinin receptors)

-

Radiolabeled ligand specific for the receptor (e.g., [³H]-DAMGO for μ-opioid receptor)

-

Tic-containing peptide and corresponding native peptide

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail and liquid scintillation counter

Workflow for Radioligand Binding Assay:

Radioligand Binding Assay Workflow

Detailed Protocol:

-

Plate Setup: In a 96-well plate, add increasing concentrations of the test peptide (Tic-containing or native).

-

Incubation: To each well, add a fixed concentration of the radiolabeled ligand and the cell membrane preparation in binding buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. Calculate the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Enzymatic Stability Assay

This assay assesses the resistance of a Tic-containing peptide to degradation by proteases compared to its native counterpart.

Materials:

-

Tic-containing peptide and native peptide

-

Proteolytic enzyme (e.g., trypsin, chymotrypsin, or serum proteases)

-

Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

High-performance liquid chromatography (HPLC) system

Detailed Protocol:

-

Reaction Setup: Prepare solutions of the Tic-containing peptide and the native peptide at a known concentration in the incubation buffer.

-

Enzyme Addition: Initiate the degradation reaction by adding the proteolytic enzyme to each peptide solution.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic activity.

-

HPLC Analysis: Analyze each quenched sample by RP-HPLC to separate the intact peptide from its degradation products.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the degradation rate and the half-life of each peptide.

Modulation of Signaling Pathways

Peptides containing Boc-(3S)-Tic-OH often exert their biological effects by modulating the activity of G protein-coupled receptors (GPCRs). The conformational constraint imposed by the Tic residue can influence how the peptide interacts with the receptor, potentially leading to biased signaling, where the receptor preferentially activates certain downstream pathways over others.

Cholecystokinin A (CCK-A) Receptor Signaling

The cholecystokinin (CCK) system is a key regulator of gastrointestinal function and satiety. Analogs of CCK incorporating constrained amino acids have been developed to enhance stability and receptor selectivity. The CCK-A receptor, a GPCR, couples to multiple G proteins, primarily Gq/11 and Gs, to initiate downstream signaling cascades.

Simplified CCK-A Receptor Signaling Pathway

Activation of the CCK-A receptor by a Tic-containing CCK analog would lead to the activation of Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses such as pancreatic enzyme secretion.[4]

Delta-Opioid Receptor Signaling

The δ-opioid receptor is a target for the development of novel analgesics with potentially fewer side effects than traditional μ-opioid receptor agonists. Peptides containing Tic have been instrumental in developing highly selective δ-opioid receptor ligands. The δ-opioid receptor primarily couples to inhibitory G proteins (Gi/o).

References

- 1. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solid phase synthesis of a fully active analogue of cholecystokinin using the acid-stable Boc-Phe (p-CH2) SO3H as a substitute for Boc-Tyr(SO3H) in CCK8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptors in gastrointestinal physiology. I. CCK receptors: an exemplary family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydroisoquinoline-3-Carboxylic Acid Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety is a conformationally constrained analog of the amino acid phenylalanine. Its rigid bicyclic structure has established it as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. This guide provides a comprehensive overview of the biological significance of the Tic core, including its applications in drug development, detailed experimental protocols for its synthesis and evaluation, and a summary of its quantitative structure-activity relationships.

Biological Significance and Therapeutic Applications

The Tic scaffold is a key structural element in numerous biologically active compounds, from natural products to synthetic pharmaceuticals. Its rigidified phenylethylamine backbone allows for the precise positioning of substituent groups, leading to enhanced binding affinity and selectivity for various protein targets.

Inhibition of Angiotensin-Converting Enzyme (ACE)

One of the most notable applications of the Tic core is in the development of ACE inhibitors for the treatment of hypertension. The drug Quinapril, for instance, incorporates a Tic moiety, which mimics the binding of the C-terminal dipeptide of angiotensin I to the active site of ACE. This interaction blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

Modulation of Apoptosis through Bcl-2 Family Protein Inhibition

Derivatives of tetrahydroisoquinoline-3-carboxylic acid have emerged as promising anticancer agents through their ability to inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[1] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By binding to the BH3-binding groove of these proteins, Tic-based inhibitors can disrupt their interaction with pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis).

Anticancer Activity via KRas and Other Targets

The versatility of the Tic scaffold extends to other anticancer applications, including the inhibition of KRas, a frequently mutated oncogene in various cancers.[2] Additionally, Tic derivatives have shown inhibitory activity against other enzymes implicated in cancer progression, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).

Data Presentation: Quantitative Structure-Activity Relationships

The following tables summarize the in vitro activities of various tetrahydroisoquinoline-3-carboxylic acid derivatives against key biological targets.

Table 1: Bcl-2/Mcl-1 Inhibition by Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives [1]

| Compound | Target | Kᵢ (µM) |

| 1 | Bcl-2 | 5.2 |

Note: Data extracted from a study on substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives.

Table 2: Anticancer Activity of Tetrahydroisoquinoline Derivatives [2][3]

| Compound | Cell Line | IC₅₀ (µM) | Target |

| DEC-1 | MCF-7 | 3.38 | - |

| GM-3-18 | Colo320 | 0.9 - 10.7 | KRas |

| GM-3-121 | - | 1.72 | Anti-angiogenesis |

| 7c | MCF-7 | 1.73 (µg/mL) | - |

| Compound 7e | A549 | 0.155 | CDK2 |

| Compound 8d | MCF7 | 0.170 | DHFR |

Note: A diverse range of derivatives have been synthesized and evaluated against various cancer cell lines and targets.

Experimental Protocols

Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid via Pictet-Spengler Reaction

This protocol describes a common method for the synthesis of the Tic core from L-phenylalanine.

Materials:

-

L-phenylalanine

-

37% Formaldehyde solution

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

Suspend L-phenylalanine in concentrated HCl.

-

Add 37% formaldehyde solution dropwise to the suspension while stirring.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

-

Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a mixture of water and ethanol to yield pure (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.

-

Neutralize with a suitable base to obtain the free acid.

MTT Assay for Antiproliferative Activity

This protocol outlines the determination of the cytotoxic effects of Tic derivatives on cancer cell lines.

Materials:

-

Tetrahydroisoquinoline-3-carboxylic acid derivatives

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Competitive Fluorescence Polarization Assay for Bcl-2 Binding Affinity

This protocol describes a method to determine the binding affinity of Tic derivatives to the Bcl-2 protein.[4]

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

-

Tetrahydroisoquinoline-3-carboxylic acid derivatives

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Triton X-100)

-

Black, low-binding 384-well plate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the 384-well plate, add the test compounds, a fixed concentration of Bcl-2 protein, and the fluorescently labeled BH3 peptide.

-

Include controls for no inhibition (protein + peptide) and background (peptide only).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Calculate the IC₅₀ values from the competition binding curves and determine the Kᵢ values using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The biological effects of tetrahydroisoquinoline-3-carboxylic acid derivatives are mediated through their interaction with specific signaling pathways.

Renin-Angiotensin System (RAS) Inhibition

Induction of Apoptosis via Bcl-2 Inhibition

Conclusion

The tetrahydroisoquinoline-3-carboxylic acid core represents a highly versatile and valuable scaffold in modern drug discovery. Its inherent structural rigidity and amenability to chemical modification have enabled the development of potent and selective inhibitors for a range of therapeutic targets. The continued exploration of this privileged structure is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cardiovascular diseases, cancer, and other significant human ailments.

References

- 1. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

The Strategic Incorporation of Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid in Peptidomimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The constrained amino acid, Boc-(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH), has emerged as a powerful tool in the field of peptidomimetics. Its rigid bicyclic structure, which serves as a conformationally restricted analog of phenylalanine, offers medicinal chemists a valuable scaffold for the rational design of peptides with enhanced biological activity, receptor selectivity, and metabolic stability. This technical guide provides an in-depth overview of the synthesis, conformational properties, and applications of Boc-Tic-OH in peptidomimetic drug discovery. Detailed experimental protocols for its synthesis and incorporation into peptide sequences are provided, alongside a comprehensive summary of quantitative data from various studies. Furthermore, key signaling pathways modulated by Tic-containing peptidomimetics are visualized to facilitate a deeper understanding of their mechanism of action.

Introduction: The Rationale for Conformational Constraint in Peptidomimetics

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics aim to overcome these challenges by mimicking the essential structural features of a native peptide required for biological activity while possessing improved drug-like properties.[1]

One of the most effective strategies in peptidomimetic design is the incorporation of conformationally constrained amino acids. By reducing the number of accessible conformations, the entropic penalty of binding to a receptor is minimized, potentially leading to a significant increase in binding affinity and selectivity.[2] this compound (Boc-Tic-OH) is a prime example of such a constrained building block. Its rigid structure effectively mimics a β-turn, a common secondary structure motif in biologically active peptides, thereby pre-organizing the peptide into a bioactive conformation.[2]

Synthesis of this compound

The most common and efficient method for the synthesis of the tetrahydroisoquinoline core of Boc-Tic-OH is the Pictet-Spengler reaction.[3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5]

Experimental Protocol: Pictet-Spengler Synthesis of the Tetrahydroisoquinoline Core

This protocol outlines the general procedure for the synthesis of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold.

Materials:

-

L-Phenylalanine

-

Formaldehyde solution (37%)

-

Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic acid (TFA)[4]

-

Solvent (e.g., water, dichloromethane)[6]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., Sodium hydroxide, Triethylamine)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Condensation and Cyclization:

-

Dissolve L-Phenylalanine in an aqueous acidic solution (e.g., concentrated HCl).

-

To the stirred solution, add formaldehyde solution dropwise at room temperature.[6]

-

Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[4]

-

-

Workup and Isolation:

-

Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the crude product, wash it with cold water, and dry it under a vacuum.

-

-

Boc Protection:

-

Suspend the crude 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to dissolve the amino acid.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

-

Allow the reaction to proceed at room temperature overnight.

-

-

Purification:

-

Acidify the reaction mixture with a dilute acid (e.g., citric acid) and extract the Boc-protected product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude Boc-Tic-OH.

-

The final product can be purified by column chromatography on silica gel.

-

Incorporation of Boc-Tic-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-Tic-OH into a growing peptide chain is typically achieved using Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS).[7] Due to the steric hindrance of the Tic residue, modifications to standard coupling protocols may be necessary to ensure efficient and complete reactions.[8]

Experimental Protocol: Boc-SPPS of a Tic-Containing Peptide

This protocol provides a general workflow for the manual Boc-SPPS of a peptide containing a Boc-Tic-OH residue.

Materials:

-

Appropriate resin (e.g., Merrifield, PAM, or MBHA resin)[9]

-

Boc-protected amino acids, including Boc-Tic-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DCM for 1-2 hours in a reaction vessel.

-

First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.

-

Elongation Cycle (Repeated for each amino acid):

-

Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of 25-50% TFA in DCM.[9] Perform a pre-wash for 1-2 minutes, followed by a longer deprotection step of 20-30 minutes.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM.

-

Washing: Thoroughly wash the resin with DCM and DMF.

-

Coupling of Boc-Tic-OH (or other amino acids):

-

Pre-activate a solution of Boc-Tic-OH (2-4 equivalents) and a coupling reagent such as HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in DMF with DIEA (4-8 equivalents) for several minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for an extended period (2-4 hours or overnight) to overcome the steric hindrance of the Tic residue.[8]

-

Monitor the coupling efficiency using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

-

Final Deprotection: After the final amino acid has been coupled, perform a final deprotection of the N-terminal Boc group.

-

Cleavage and Side-Chain Deprotection:

-

Dry the peptide-resin thoroughly.

-

Treat the resin with a cleavage cocktail, typically anhydrous HF or TFMSA, containing appropriate scavengers (e.g., anisole, thioanisole) to remove the peptide from the resin and cleave the side-chain protecting groups.

-

Precipitate the crude peptide with cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Quantitative Data on Boc-Tic-OH Containing Peptidomimetics

The incorporation of Boc-Tic-OH has been shown to significantly impact the biological activity of various peptides, particularly in the context of opioid receptor modulation. The following tables summarize key quantitative data from the literature.

Table 1: Opioid Receptor Binding Affinities of Tic-Containing Peptidomimetics

| Peptide/Peptidomimetic | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |